1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea is a complex organic compound that features a chlorophenyl group, a cyanopyrazinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorophenyl intermediate.
Formation of the Cyanopyrazinyl Intermediate: The cyanopyrazinyl group is introduced through a reaction involving pyrazine-2-carbonitrile and a suitable reagent.
Formation of the Azetidinyl Intermediate: The azetidinyl group is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The chlorophenyl, cyanopyrazinyl, and azetidinyl intermediates are then coupled together under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: This compound shares the chlorophenyl group but differs in its other functional groups and overall structure.
Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl]phenyl (hydroxy)carbamate: This compound also contains a chlorophenyl group and a pyrazole ring but has different substituents and functional groups.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-23(17(25)22-9-12-2-4-13(18)5-3-12)14-10-24(11-14)16-15(8-19)20-6-7-21-16/h2-7,14H,9-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLQOWKERCJQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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